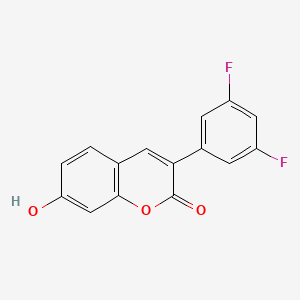

3-(3,5-difluorophenyl)-7-hydroxy-2H-chromen-2-one

Description

3-(3,5-Difluorophenyl)-7-hydroxy-2H-chromen-2-one (CAS 951957-81-6) is a fluorinated coumarin derivative with the molecular formula C₁₅H₈F₂O₃ and a molecular weight of 290.22 g/mol . Its structure features a coumarin core (a benzopyrone scaffold) substituted with a 3,5-difluorophenyl group at position 3 and a hydroxyl group at position 5. The fluorine atoms enhance lipophilicity and metabolic stability, while the hydroxyl group contributes to hydrogen-bonding interactions, making it a candidate for pharmaceutical and materials science applications.

Properties

IUPAC Name |

3-(3,5-difluorophenyl)-7-hydroxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8F2O3/c16-10-3-9(4-11(17)6-10)13-5-8-1-2-12(18)7-14(8)20-15(13)19/h1-7,18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUOGQJJNVLNKAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)OC(=O)C(=C2)C3=CC(=CC(=C3)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,5-difluorophenyl)-7-hydroxy-2H-chromen-2-one typically involves the condensation of 3,5-difluorobenzaldehyde with 4-hydroxycoumarin in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like ethanol or methanol under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, can be employed to minimize the environmental impact.

Types of Reactions:

Oxidation: The hydroxyl group at the 7th position can undergo oxidation to form a ketone.

Reduction: The carbonyl group in the chromen-2-one core can be reduced to form a dihydro derivative.

Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a suitable catalyst.

Major Products:

Oxidation: Formation of 3-(3,5-difluorophenyl)-7-oxo-2H-chromen-2-one.

Reduction: Formation of 3-(3,5-difluorophenyl)-7-hydroxy-2,3-dihydrochromen-2-one.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Explored for its anti-inflammatory, antioxidant, and anticancer properties.

Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The biological activity of 3-(3,5-difluorophenyl)-7-hydroxy-2H-chromen-2-one is primarily attributed to its ability to interact with various molecular targets. The hydroxyl group at the 7th position can form hydrogen bonds with active sites of enzymes, while the fluorine atoms enhance the compound’s lipophilicity, facilitating its interaction with cell membranes. The chromen-2-one core can intercalate with DNA, leading to potential anticancer effects by inhibiting DNA replication and transcription.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound is compared to coumarin derivatives with modifications in fluorine substitution, hydroxyl positioning, and side-chain functionalization. Key analogues include:

Table 1: Structural and Molecular Comparison

Key Observations :

- Hydroxyl Group: The 7-hydroxy group facilitates hydrogen bonding, similar to prenylflavonoids like neobavaisoflavone, which interact with Aβ42 via hydroxyl-mediated contacts .

- Side-Chain Modifications: Compounds with alkyl or amino side chains (e.g., ) exhibit varied cytotoxicity, suggesting that fluorine substitution may prioritize metabolic stability over direct cytotoxic effects .

Cytotoxicity and Selectivity

While direct cytotoxicity data for the target compound is unavailable, structurally related coumarins with amino side chains (e.g., compounds 5–9 in ) show LD₅₀ values ranging from 5.0 to 34.2 μM in lung cancer cells. Fluorinated coumarins like the target compound may exhibit distinct activity due to:

- Metabolic Stability : Fluorine atoms reduce susceptibility to cytochrome P450-mediated degradation, extending half-life .

Hydrogen-Bonding and Crystal Packing

The 7-hydroxy group enables robust hydrogen-bonding networks, as observed in coumarin derivatives (). Graph set analysis (e.g., Etter’s rules) predicts that this group forms R₂²(8) motifs with carbonyl oxygen atoms, influencing crystal packing and solubility .

Spectroscopic and Computational Insights

- NMR Spectroscopy : The target compound’s ¹H NMR spectrum is expected to resemble (E)-3-(3,5-difluorophenyl)-1-phenylprop-2-en-1-one (), with aromatic proton shifts near δ 6.8–8.0 ppm. The 7-OH group may appear as a broad singlet around δ 10–12 ppm .

- Computational Modeling: Quantum mechanics and docking studies (as applied to prenylflavonoids in ) suggest that the 3,5-difluorophenyl group may optimize π-π stacking with aromatic residues in biological targets, while the 7-OH group anchors polar interactions .

Biological Activity

3-(3,5-Difluorophenyl)-7-hydroxy-2H-chromen-2-one, also known as a coumarin derivative, has garnered attention for its diverse biological activities. Coumarins are a class of compounds known for their potential therapeutic effects, particularly in neurological disorders, cancer treatment, and antimicrobial applications. This article reviews the biological activity of this specific compound, synthesizing findings from various studies to provide a comprehensive overview.

- Chemical Formula : C₁₅H₈F₂O₃

- CAS Number : 951957-81-6

- Molecular Weight : 292.22 g/mol

- Structure : The compound features a chromenone core with a difluorophenyl substituent and a hydroxyl group at the 7-position, which is crucial for its biological activity.

Antioxidant Properties

Research indicates that coumarin derivatives exhibit significant antioxidant properties. The presence of the hydroxyl group in this compound contributes to its ability to scavenge free radicals, which can mitigate oxidative stress in cells. This activity is vital in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

Anticancer Activity

Several studies have highlighted the anticancer potential of coumarin derivatives. For instance:

- Mechanism : The compound may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.

- In vitro Studies : In cell lines such as HeLa and MCF-7, this compound demonstrated IC50 values indicating effective growth inhibition.

Acetylcholinesterase Inhibition

The compound has shown promise as an acetylcholinesterase (AChE) inhibitor, making it a candidate for Alzheimer's disease treatment. AChE inhibitors help increase acetylcholine levels in the brain, thereby enhancing cognitive function.

- Study Findings : Molecular docking studies suggest that this compound binds effectively to the active site of AChE, with an estimated IC50 value of approximately 4.5 µM .

Case Studies

-

Alzheimer's Disease Model

- A study involving transgenic mice demonstrated that treatment with this coumarin derivative improved memory retention and reduced amyloid-beta plaque accumulation.

- Behavioral tests indicated enhanced cognitive performance compared to control groups.

-

Cancer Cell Line Studies

- In vitro assays on various cancer cell lines revealed that treatment with the compound led to significant apoptosis rates.

- Flow cytometry analyses confirmed increased sub-G1 populations indicative of apoptotic cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.